Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a chemical compound characterized by the presence of a cyclopentyl group and a methanone functional group attached to a phenyl ring that is further substituted with a 2,5-dihydro-1H-pyrrol moiety. Its molecular formula is and it has a molecular weight of 255.35 g/mol. The compound is utilized in various scientific research applications due to its unique structural features and potential biological activity .
This compound can be sourced from various chemical suppliers, including BenchChem and PubChem, which provide detailed information on its structure, properties, and synthesis methods. It is classified under organic compounds, specifically as a ketone due to the presence of the carbonyl functional group (C=O) in its structure .
The synthesis of Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves several steps:
The reaction mechanism typically involves nucleophilic addition where the nucleophile generated from n-butyllithium attacks the electrophilic carbon of the phenyl ketone. Subsequent steps involve functionalization to introduce the pyrrol moiety.
The molecular structure of Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can be represented using various notations:
C1CCC(C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3
NAHHKDMQPXBEKA-UHFFFAOYSA-N
The structure features:
Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can participate in various chemical reactions typical for ketones and amines:
The mechanisms of these reactions often involve transition states that can be analyzed using computational chemistry methods to predict reaction pathways and product distributions.
The mechanism of action for Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is not extensively documented but can be inferred based on its structural components:
Data from spectral analysis (NMR, IR) can provide insights into functional groups and confirm structural integrity .
Cyclopentyl(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has potential applications in:
Research into this compound continues to explore its full potential in medicinal chemistry and related fields.
CAS No.: 74-93-1
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 6851-93-0